[2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl derivatives and pyrazolo[1,5-c][1,3]benzoxazine precursors. The reaction conditions may involve:
Condensation Reactions: Combining the 3,4-dimethoxyphenyl derivative with a suitable benzoxazine precursor under acidic or basic conditions.
Cyclization: Formation of the pyrazolo[1,5-c][1,3]benzoxazine ring system through intramolecular cyclization.
Functional Group Modifications: Introduction of the 4-methylphenylmethanone group through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research and development. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .
Biology
Biologically, compounds in the pyrazolo[1,5-c][1,3]benzoxazine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
While industrial applications are limited, the compound’s unique properties could be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different core structure.
Pyrazoline Derivatives: Compounds with a similar pyrazoline ring but different substituents.
Uniqueness
What sets 2-(3,4-Dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-ylmethanone apart is its unique combination of the pyrazolo[1,5-c][1,3]benzoxazine core with the 3,4-dimethoxyphenyl and 4-methylphenylmethanone groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H24N2O4 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H24N2O4/c1-16-8-10-17(11-9-16)25(29)26-28-21(19-6-4-5-7-22(19)32-26)15-20(27-28)18-12-13-23(30-2)24(14-18)31-3/h4-14,21,26H,15H2,1-3H3 |
InChI Key |
FYZNTHQMTMCFGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2N3C(CC(=N3)C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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